Quetiapine EP Impurity P

Description

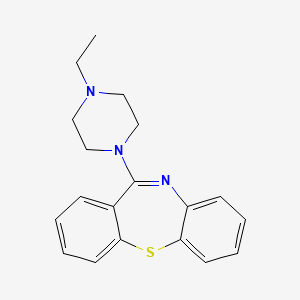

Structure

3D Structure

Properties

IUPAC Name |

6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKQJNQKJWEVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212479 | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011758-03-4 | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DES(2-hydroxyethoxy)quetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-HYDROXYETHOXY)QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Formation Pathways of Quetiapine Ep Impurity P

Synthesis-Related Formation Mechanisms of Quetiapine (B1663577) Impurities

The manufacturing process of Quetiapine is a complex multi-step synthesis where the potential for impurity generation is significant. Impurities can originate from side reactions, unreacted starting materials, or contaminants within the reagents and solvents.

During the synthesis of Quetiapine, which often involves the condensation of an intermediate like 11-piperazinyl-dibenzo[b,f] nih.govresearchgate.netthiazepine with a side-chain donor, various byproducts can be formed. nih.govgoogle.com The reaction conditions and the nature of the solvents and bases used play a critical role. For instance, certain impurities are known to arise from specific reaction media; the use of N,N-dimethyl formamide (B127407) (DMF) as a solvent can lead to the formation of 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] nih.govresearchgate.netthiazepine (Impurity II). ingentaconnect.com Similarly, another impurity, 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] nih.govresearchgate.netthiazepine-11- piperazinyl-1-carboxylate (Impurity III), can be generated when the alkylation step is performed in the presence of sodium carbonate. ingentaconnect.com

The formation of byproducts can also be influenced by the stoichiometry of the reactants. For example, reacting the imino chloride intermediate with insufficient amounts of piperazine (B1678402) at elevated temperatures can generate 1,4-bis[dibenzo[b,f] nih.govresearchgate.netthiazepine-11-yl] piperazine. tsijournals.com

Quetiapine EP Impurity P, identified in some literature as Impurity IV or ethylpiperazinyl thiazepine, is a process-related impurity that likely originates from residual reactants or contaminants within the starting materials. nih.gov The synthesis of Quetiapine involves the alkylation of the 11-piperazinyl-dibenzo[b,f] nih.govresearchgate.netthiazepine intermediate. ingentaconnect.com The presence of ethylating agents in the reaction mixture can lead to the formation of N-Ethyl Quetiapine (Impurity P).

A parallel example is the formation of another impurity, desethanol quetiapine, which is generated due to the presence of 2-chloroethanol (B45725) as a contaminant in the 2-(2-chloroethoxy)ethanol (B196239) raw material. ingentaconnect.comtsijournals.com This contaminating chloro-compound reacts with the piperazinyl thiazepine intermediate, leading to the formation of the desethanol impurity. ingentaconnect.com By analogy, it is highly probable that an ethyl-containing contaminant in the reaction solvents or reagents is the precursor to this compound.

| Impurity Name | Chemical Name | Probable Origin | Reference |

|---|---|---|---|

| This compound (Ethylpiperazinyl thiazepine) | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f] nih.govresearchgate.netthiazepine | Reaction with an ethylating agent present as a contaminant in starting materials or reagents. | synzeal.comnih.gov |

| Desethanol quetiapine (Impurity I) | 2-[4-dibenzo[b,f] nih.govresearchgate.netthiazepine-11-yl-1-piperazinyl]1-2-ethanol | Residual 2-chloroethanol impurity in the 2-(2-chloroethoxy)ethanol starting material. | nih.govingentaconnect.comtsijournals.com |

| N-formyl piperazinyl thiazepine (Impurity II) | 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] nih.govresearchgate.netthiazepine | Side reaction involving N,N-dimethyl formamide (DMF) as a solvent. | nih.govingentaconnect.com |

| Bis(dibenzo)piperazine (Impurity VI) | 1,4-bis[dibenzo[b,f] nih.govresearchgate.netthiazepine-11-yl] piperazine | Reaction of the imino chloride intermediate with insufficient piperazine. | nih.govtsijournals.com |

The synthesis of Quetiapine may employ various catalysts and ligands to facilitate the reaction. These can include phase transfer catalysts like tetrabutylammonium (B224687) bromide, inorganic bases such as sodium carbonate, and organic bases like trialkylamines or pyridine (B92270) derivatives. google.comgoogle.comgoogle.com While essential for the reaction, these components can also become a source of impurities.

A documented case involves the use of N-methyl-2-pyrrolidone as a solvent, which was found to react with an intermediate to form a distinct impurity. sphinxsai.com Although a direct pathway from a specific catalyst or ligand to this compound is not explicitly detailed in the reviewed literature, the principle remains that any component of the reaction mixture, including catalysts and ligands, can potentially undergo side reactions or introduce contaminants that lead to the formation of impurities. If an ethyl-containing ligand or a catalyst with ethyl moieties were used or present as a contaminant, it could serve as the ethyl source for the formation of this compound.

Degradation-Related Formation Mechanisms of this compound

This compound is understood to be a process-related impurity arising during synthesis. There is no evidence to suggest that it is formed through the degradation of the final Quetiapine drug substance. The structural dissimilarity between Quetiapine and Impurity P—notably the absence of the 2-(2-hydroxyethoxy)ethyl side chain on the piperazine ring and the presence of an ethyl group instead—makes its formation via degradation of Quetiapine highly improbable. However, the Quetiapine molecule itself is susceptible to degradation under certain stress conditions, leading to the formation of other specific impurities. nih.govsci-hub.se

Quetiapine is known to be vulnerable to oxidative degradation. nih.govresearchgate.net The chemical structure of Quetiapine, which includes a thiazine (B8601807) ring with a sulfur atom and tertiary amine groups, is susceptible to oxidation. sci-hub.seresearchgate.net Forced degradation studies performed under oxidative stress, for example with hydrogen peroxide, have shown significant degradation of Quetiapine. nih.gov The primary products formed under these conditions are Quetiapine N-Oxide and Quetiapine S-Oxide. tsijournals.comnih.gov Further studies have also identified other oxidative degradants, such as hydroxy quetiapine and hydroxy quetiapine sulfoxide (B87167). sci-hub.se

The stability of Quetiapine is also affected by hydrolytic conditions, showing notable degradation, particularly in acidic environments. nih.govresearchgate.netsci-hub.se The ether and amine functional groups within the Quetiapine structure are prone to hydrolysis. sci-hub.se Stress testing has demonstrated that Quetiapine degrades under acidic hydrolysis to yield distinct degradation products, one of which has been designated as DPH1. sci-hub.se It was found to be more stable under basic and neutral hydrolytic conditions. sci-hub.se

| Stress Condition | Resulting Degradation Products of Quetiapine | Reference |

|---|---|---|

| Oxidative (e.g., H₂O₂) | Quetiapine N-Oxide, Quetiapine S-Oxide, Hydroxy Quetiapine, Hydroxy Quetiapine Sulfoxide | tsijournals.comsci-hub.senih.gov |

| Acidic Hydrolysis | Two primary degradation products, including one identified as DPH1. | sci-hub.se |

Compound Names

| Compound Name |

|---|

| 1,4-bis[dibenzo[b,f] nih.govresearchgate.netthiazepine-11-yl] piperazine |

| 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f] nih.govresearchgate.netthiazepine |

| 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] nih.govresearchgate.netthiazepine |

| 11-piperazinyl-dibenzo[b,f] nih.govresearchgate.netthiazepine |

| 2-(2-chloroethoxy)ethanol |

| 2-[2-(4-dibenzo[b,f] nih.govresearchgate.netthiazepine-11-yl-1-piperazinyl)1-2-ethanol |

| 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] nih.govresearchgate.netthiazepine-11- piperazinyl-1-carboxylate |

| Desethanol quetiapine |

| Ethylpiperazinyl thiazepine |

| Hydroxy quetiapine |

| Hydroxy quetiapine sulfoxide |

| N-Ethyl Quetiapine |

| N,N-dimethyl formamide |

| N-methyl-2-pyrrolidone |

| Pyridine |

| Quetiapine |

| This compound |

| Quetiapine N-Oxide |

| Quetiapine S-Oxide |

| Sodium Carbonate |

| Tetrabutylammonium bromide |

}

Photolytic Degradation Pathways Leading to Impurity Formation

Photostability studies are essential to determine if a drug substance degrades when exposed to light. In the case of quetiapine, research has shown that it is susceptible to photodegradation. When subjected to UVC irradiation in a methanol (B129727) solution, quetiapine undergoes transformation, leading to the formation of several photoproducts. researchgate.net One major photoproduct identified under these conditions is 2-[2-[4-(5-oxidodibenzo[b,f] nih.govnih.govthiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol. researchgate.net

However, current scientific literature detailing the photolytic degradation of quetiapine does not specifically report the formation of this compound, which is chemically identified as 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f] nih.govnih.govthiazepine. nih.govsynzeal.com While quetiapine itself is photolabile, the documented degradation products are structurally distinct from Impurity P. researchgate.netacs.org

Thermal Degradation Pathways Leading to Impurity Formation

Thermal degradation studies assess the stability of a drug substance at elevated temperatures. Forced degradation studies of quetiapine have been conducted under thermal stress to understand its stability profile. For instance, subjecting quetiapine fumarate (B1241708) to dry heat at 105°C for 7 days did not result in significant degradation. researchgate.net In another study, samples were exposed to a temperature of 120°C for 12 hours.

Similar to photolytic studies, the existing body of research on the thermal degradation of quetiapine does not indicate the formation of this compound. The primary degradation products typically identified under various stress conditions, including thermal stress, are other molecules such as Quetiapine N-oxide and Quetiapine S-oxide. researchgate.net

Stress Degradation Studies and Identification of this compound Precursors

Stress testing of drug substances involves subjecting them to various conditions, such as acid and base hydrolysis, oxidation, and high humidity, to induce degradation and identify potential impurities. sci-hub.senih.gov Quetiapine has been shown to be susceptible to degradation under oxidative and hydrolytic conditions, leading to the formation of several degradation products, including quetiapine sulfoxide and hydroxy quetiapine. sci-hub.se

Notably, extensive stress testing of quetiapine has not identified this compound as a degradation product. Instead, research indicates that this compound, also known as ethylpiperazinyl thiazepine, is a process-related impurity that can arise during the synthesis of quetiapine fumarate. nih.gov Specifically, it has been characterized as Impurity IV in studies focused on the identification and characterization of impurities from the manufacturing process. nih.gov

The formation of this impurity is linked to the alkylation step during synthesis. ingentaconnect.com The presence of certain reagents or starting materials can lead to the formation of this N-ethyl analog of quetiapine. ingentaconnect.com Therefore, the precursors of this compound are intermediates and reagents used in the synthesis of the active pharmaceutical ingredient itself, rather than the degradation of the quetiapine molecule under stress conditions.

Academic Methodologies for Impurity Profiling and Structural Elucidation of Quetiapine Ep Impurity P

Analytical Method Development for Detection and Quantitation

The development of sensitive, specific, and robust analytical methods is a fundamental requirement in the pharmaceutical industry for the detection and quantitation of impurities. For Quetiapine (B1663577), an atypical antipsychotic, controlling impurities such as Quetiapine EP Impurity P is mandated by regulatory bodies like the European Pharmacopoeia (EP). This compound is identified as 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f] nih.govnih.govthiazepine. synzeal.com The goal of method development is to create a reliable procedure for accurately measuring the levels of this impurity in the active pharmaceutical ingredient (API) and its finished dosage forms.

Chromatographic Techniques for Separation and Analysis

Chromatography, particularly liquid chromatography, stands as the predominant technique for impurity profiling due to its high resolving power. It enables the separation of the main drug compound from structurally similar impurities, allowing for their precise quantification.

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, prized for its efficiency, reproducibility, and sensitivity in separating complex mixtures.

Reversed-Phase HPLC (RP-HPLC) is the most widely applied chromatographic mode for the analysis of Quetiapine and its related substances. This technique utilizes a non-polar stationary phase, typically a C8 or C18 silica-based column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of Quetiapine and its impurities, including Impurity P, a gradient elution method is commonly developed. akjournals.comresearchgate.net This involves changing the composition of the mobile phase over time, usually by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). researchgate.netjapsonline.com This approach allows for the effective separation of impurities with a wide range of polarities within a single analytical run. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where both Quetiapine and its impurities exhibit significant absorbance, such as 217 nm, 220 nm, or 252 nm. akjournals.comjapsonline.comresearchgate.net

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, process impurities, or excipients. wisdomlib.org Developing a SIM is a regulatory necessity to monitor the stability of a drug product throughout its shelf life.

To establish the stability-indicating nature of a method for Quetiapine, forced degradation studies are performed. akjournals.comwisdomlib.org The drug substance is intentionally exposed to harsh stress conditions, including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis. wisdomlib.org The developed HPLC method must be able to resolve the primary Quetiapine peak from all significant degradation products and known impurities, including Impurity P. akjournals.comresearchgate.net The mass balance is often calculated to confirm that the sum of the assay of the drug and the levels of impurities and degradants accounts for close to 100% of the initial drug concentration, which confirms the method's stability-indicating capability. akjournals.comresearchgate.net

Once an HPLC method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to prove it is fit for its intended purpose. pharmaguideline.comresearchgate.netslideshare.net Validation involves a series of experiments to assess the method's performance characteristics.

Specificity: This is the ability to assess the analyte unequivocally. For Impurity P, the method must show no interference from the main drug, other impurities, or placebo components at its retention time. Peak purity analysis using a photodiode array (PDA) detector is often used to confirm this. akjournals.comactascientific.com

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte. It is tested over a specified range, typically from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for the impurity. A correlation coefficient (r²) of ≥ 0.99 is generally required. japsonline.comactascientific.comjddtonline.info

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). Results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., <10%). japsonline.comchromatographyonline.com

Accuracy: This demonstrates the closeness of the method's results to the true value. It is assessed by spiking the drug product with known amounts of Impurity P at different concentration levels and calculating the percentage recovery. Typical acceptance criteria for impurities are between 90.0% and 110.0%. japsonline.com

Robustness: This assesses the method's reliability during normal use by deliberately introducing small variations in method parameters (e.g., mobile phase pH, flow rate, column temperature) and observing the effect on the results. japsonline.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the impurity that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). chromatographyonline.com

The following table provides a summary of typical validation parameters and acceptance criteria for an impurity quantification method for a compound like this compound.

| Validation Parameter | Acceptance Criteria | Representative Finding |

| Specificity | No interference from other components. Peak is pure. | Pass |

| Linearity (r²) | ≥ 0.99 | 0.9992 |

| Accuracy (% Recovery) | 90.0% - 110.0% | 96.7% - 106.9% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 10.0% | < 3.5% |

| - Intermediate Precision | ≤ 10.0% | < 4.0% |

| Robustness | Method remains reliable with small variations. | Pass |

| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.02 µg/mL |

| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.05 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. nih.gov The primary advantages of UPLC include dramatically reduced analysis times, increased resolution, and enhanced sensitivity. nih.govresearchgate.net

For Quetiapine impurity profiling, UPLC methods can offer a significant increase in throughput. A separation that might take 30-60 minutes on an HPLC system can often be completed in under 5 minutes using UPLC, without compromising the resolution between Quetiapine and its closely-eluting impurities. nih.govresearchgate.net The development and validation principles for UPLC are analogous to those for HPLC, but the methods are optimized to leverage the high efficiency of the smaller particle size columns. waters.comlcms.cz

Gas Chromatography (GC) Applications for Volatile Impurities (if applicable to related forms)

While this compound itself is not highly volatile, Gas Chromatography (GC) is a valuable technique for monitoring volatile and semi-volatile precursors and reagents used in the synthesis of quetiapine that could lead to the formation of Impurity P. For instance, residual amounts of N-ethylpiperazine, a potential precursor to Impurity P, could be monitored using a GC-based method.

A typical GC method for such an analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) is often suitable due to its sensitivity towards organic compounds. For enhanced specificity and identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. researchgate.net In a GC-MS analysis, the electron ionization (EI) of N-ethylpiperazine would likely lead to characteristic fragments, allowing for its unambiguous identification and quantification.

It is important to note that direct analysis of some less volatile amine precursors by GC may require derivatization to increase their volatility and improve chromatographic peak shape. researchgate.net

Thin Layer Chromatography (TLC) as a Complementary Technique

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and complementary tool for the impurity profiling of quetiapine, including the detection of Impurity P. bohrium.com It is particularly useful for in-process controls and for preliminary screening of raw materials and final products.

For the analysis of Quetiapine and its impurities, a typical TLC system would utilize silica (B1680970) gel plates as the stationary phase and a solvent system tailored to achieve separation based on polarity. As this compound is a tertiary amine, specific visualization reagents can be employed for its detection. researchgate.netnih.gov While UV light at 254 nm can be used for initial visualization of UV-active compounds, spray reagents offer enhanced sensitivity and specificity. libretexts.org

Table 1: TLC Visualization Reagents for Tertiary Amines like this compound

| Reagent | Principle | Expected Observation |

| Dragendorff's Reagent | Forms an orange or reddish-brown precipitate with alkaloids and other nitrogenous compounds. | Orange to brown spots on the TLC plate. |

| Citric acid/acetic anhydride (B1165640) (CAR) | A selective color reagent for tertiary amines. researchgate.net | Red-purple coloration upon heating. researchgate.net |

| Iodine Vapor | Iodine adsorbs to organic compounds on the plate, making them visible. | Brown spots against a yellow-brown background. |

The use of High-Performance Thin-Layer Chromatography (HPTLC) can further enhance the resolution and quantification capabilities of this technique. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric techniques.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone for the identification and characterization of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and structural information. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like Quetiapine and its impurities. In positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then employed to fragment the precursor ion and obtain structural information. The fragmentation pattern of the [M+H]⁺ ion of Impurity P would be predicted to involve cleavages around the piperazine (B1678402) ring and the dibenzothiazepine core. Characteristic fragmentation patterns of tertiary amines and dibenzothiazepine derivatives would be referenced to interpret the resulting product ion spectrum. libretexts.orgresearchgate.netnih.gov

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Probable Neutral Loss |

| 324.15 | 295.12 | C₂H₅ (Ethyl group) |

| 324.15 | 253.09 | C₄H₉N (Ethylpiperazine fragment) |

| 324.15 | 226.08 | C₅H₁₀N₂ (Ethylpiperazine ring) |

High-Resolution Mass Spectrometry (HRMS) and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. waters.comwaters.com This capability significantly narrows down the potential molecular formulas, providing a high degree of confidence in the identification. waters.com For this compound, HRMS would confirm the elemental composition as C₁₉H₂₁N₃S.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₁N₃S |

| Calculated Monoisotopic Mass | 323.1456 |

| Observed [M+H]⁺ (example) | 324.1529 |

| Mass Accuracy (ppm) | < 5 ppm |

Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometry Applications

Quadrupole Time-of-Flight (Q-ToF) mass spectrometers are hybrid instruments that combine the advantages of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. waters.comresearchgate.net Q-ToF instruments are particularly powerful for impurity profiling as they can acquire both full-scan high-resolution data and MS/MS data in a single chromatographic run. This allows for the detection and tentative identification of unexpected impurities, followed by targeted fragmentation for structural confirmation. mdpi.com The use of Q-ToF in the analysis of quetiapine impurities allows for confident structural elucidation through the combination of accurate mass measurement of both precursor and product ions. waters.com

Fragmentation Pathway Analysis for Structural Confirmation of Impurity P

Mass spectrometry stands as a cornerstone in the structural elucidation of pharmaceutical impurities. For this compound, which is chemically identified as 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f] researchgate.netrasayanjournal.co.inthiazepine, electrospray ionization mass spectrometry (ESI-MS) reveals a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 324. researchgate.netingentaconnect.com This observation is consistent with the molecular weight of the impurity.

Further fragmentation analysis (MS/MS) provides crucial insights into the molecule's structure, confirming the connectivity of its constituent parts. The fragmentation pattern of this compound is characterized by several key fragment ions that are indicative of its dibenzothiazepine core and the ethylpiperazine side chain. While a complete, detailed public fragmentation pathway is not extensively documented in readily available literature, the general fragmentation behavior of related dibenzothiazepine compounds involves characteristic cleavages of the piperazine ring and the bonds connecting it to the tricyclic system.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Chemical Name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f] researchgate.netrasayanjournal.co.inthiazepine | ingentaconnect.comnih.gov |

| Molecular Formula | C₁₉H₂₁N₃S | nih.gov |

| Molecular Weight | 323.46 g/mol | |

| [M+H]⁺ (m/z) | 324 | researchgate.netingentaconnect.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Impurity P

The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of the ethyl group attached to the piperazine nitrogen. A triplet signal is observed around 1.29 ppm, which corresponds to the methyl (CH₃) protons, and a quartet signal appears around 3.18 ppm, attributed to the methylene (B1212753) (CH₂) protons of the ethyl group. ingentaconnect.com The remaining signals in the spectrum correspond to the protons of the dibenzothiazepine ring system and the piperazine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum further corroborates the structure of this compound. Signals corresponding to the ethyl group are observed at approximately 9.0 ppm (methyl carbon) and 53.0 ppm (methylene carbon). ingentaconnect.com The other resonances in the spectrum are assigned to the carbons of the aromatic rings and the piperazine moiety, providing a complete carbon skeleton of the impurity.

Table 2: Partial NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (approx.) | Multiplicity | Assignment | Reference |

| ¹H | 1.29 | Triplet | -CH₃ (Ethyl group) | ingentaconnect.com |

| ¹H | 3.18 | Quartet | -CH₂- (Ethyl group) | ingentaconnect.com |

| ¹³C | 9.0 | -CH₃ (Ethyl group) | ingentaconnect.com | |

| ¹³C | 53.0 | -CH₂- (Ethyl group) | ingentaconnect.com |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not extensively published, the application of these techniques is a standard and powerful approach for the complete structural assignment of such impurities.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, for instance, confirming the coupling between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity of the ethylpiperazine side chain to the dibenzothiazepine core by showing correlations between the piperazine protons and the carbons of the tricyclic system.

Infrared (IR) Spectroscopy for Functional Group Analysis

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and piperazine groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Within the aromatic and thiazepine rings, expected in the 1600-1450 cm⁻¹ region.

C-N stretching: Associated with the piperazine and its connection to the dibenzothiazepine ring, typically found in the 1350-1000 cm⁻¹ range.

C-S stretching: A weaker band characteristic of the thioether linkage in the dibenzothiazepine ring.

Isolation Techniques for Characterization of this compound

The isolation of impurities in a pure form is a critical prerequisite for their comprehensive spectroscopic characterization. For this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netingentaconnect.comnih.gov This technique allows for the separation of the impurity from the bulk drug substance and other related compounds with high resolution.

The process typically involves the use of a reversed-phase column and a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The elution conditions, including the gradient profile and flow rate, are optimized to achieve maximum separation efficiency. Once the impurity is isolated in sufficient quantity and purity, it can be subjected to the full range of spectroscopic analyses (MS, NMR, IR) for its definitive structural elucidation.

Preparative Chromatography Strategies

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating sufficient quantities of impurities from the bulk API for subsequent structural elucidation. nih.govresearchgate.netsphinxsai.com In the context of Quetiapine and its related substances, reverse-phase HPLC is a commonly employed strategy. nih.gov

Methodology for Isolation:

Research on Quetiapine has detailed the isolation of several impurities, including ethylpiperazinyl thiazepine (Impurity P), from crude samples of Quetiapine fumarate (B1241708). nih.gov The general approach involves the use of a reverse-phase preparative HPLC system. While specific parameters for the isolation of only Impurity P are not extensively detailed in publicly available literature, the methodology applied to a mixture of impurities provides a foundational understanding.

A typical preparative HPLC method for Quetiapine impurities would involve the following:

Column: A C18 stationary phase is a common choice for the separation of Quetiapine and its impurities due to its hydrophobicity, which allows for effective separation based on the polarity of the compounds. nih.govjapsonline.com

Mobile Phase: A gradient elution is often used to achieve optimal separation of multiple components. The mobile phase typically consists of an aqueous component (such as a buffer like ammonium (B1175870) acetate) and an organic modifier (like acetonitrile or methanol). nih.govjournalagent.com The gradient is programmed to increase the organic solvent concentration over time, eluting compounds in order of increasing hydrophobicity.

Detection: A UV detector is commonly used to monitor the elution of the compounds. nih.govjapsonline.com The wavelength is selected based on the UV absorbance maxima of Quetiapine and its impurities.

Fraction Collection: Fractions are collected as the peaks corresponding to the impurities of interest elute from the column. These fractions are then pooled and concentrated to yield the isolated impurity.

The following table outlines a representative set of conditions for the analytical separation of Quetiapine and its impurities, which can be scaled up for preparative purposes.

| Parameter | Typical Conditions |

| Chromatographic Mode | Reverse-Phase HPLC |

| Stationary Phase | C18 |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium Acetate) |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) |

| Elution Mode | Gradient |

| Detection | UV |

| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |

| Temperature | Ambient or controlled |

Table 1: Representative HPLC Conditions for Quetiapine Impurity Profiling

Once isolated, the purity of the collected fraction corresponding to this compound is confirmed using analytical HPLC before proceeding to structural elucidation.

Mass-Directed Autopurification for Impurity Enrichment

For more efficient and automated impurity isolation, mass-directed autopurification systems are increasingly utilized. This technique combines the separation power of HPLC with the specificity of mass spectrometry (MS) to selectively collect compounds of a specific mass-to-charge ratio (m/z). waters.com

While specific applications of mass-directed autopurification for this compound are not extensively documented in academic literature, the general principles are highly applicable for its enrichment. A typical workflow involves:

Initial Analysis: An analytical run is performed on the crude sample using a UPLC-MS system to identify the retention time and m/z of the target impurity, in this case, N-Ethyl Quetiapine. waters.com

Method Scaling: The analytical method is then scaled up to a preparative HPLC system. This involves adjusting the flow rate, gradient, and injection volume to accommodate the larger column dimensions and sample load. waters.com

Automated Purification: The mass-directed autopurification system is programmed to monitor the eluent for the specific m/z of this compound. When the target m/z is detected, the system automatically diverts the flow to a collection vessel. waters.com

Purity Confirmation: The collected fractions are then analyzed by UPLC-MS to confirm the purity of the isolated impurity. waters.com

Forced Degradation to Enhance Impurity Levels:

In cases where the impurity is present at very low levels in the API, forced degradation studies can be employed to intentionally increase its concentration. waters.com For instance, subjecting Quetiapine to stress conditions such as acid hydrolysis can lead to the formation of various degradation products, potentially including Impurity P. waters.com This enriched sample can then be subjected to preparative chromatography for easier isolation.

The following table summarizes a general approach to mass-directed autopurification that could be adapted for this compound.

| Step | Description |

| 1. Scouting Run | An initial analytical UPLC-MS run to determine the retention time and m/z of N-Ethyl Quetiapine. |

| 2. Method Scaling | Geometric scaling of the analytical method to preparative HPLC conditions. |

| 3. Sample Preparation | If necessary, enrichment of the impurity through forced degradation of the Quetiapine bulk drug. |

| 4. Purification | Injection of the sample onto the preparative HPLC system with the mass spectrometer set to trigger fraction collection at the m/z corresponding to N-Ethyl Quetiapine. |

| 5. Analysis | Purity analysis of the collected fractions using analytical UPLC-MS. |

Table 2: General Workflow for Mass-Directed Autopurification of Pharmaceutical Impurities

The structural elucidation of the isolated this compound is then carried out using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to definitively confirm its chemical structure. nih.govresearchgate.netsphinxsai.com

Regulatory Frameworks and Quality Control Considerations for Quetiapine Ep Impurity P

Relevance of International Council for Harmonisation (ICH) Guidelines to Impurity P

The ICH has developed a series of guidelines that provide a unified standard for the pharmaceutical industry in the European Union, Japan, and the United States. ich.org Several of these guidelines have direct implications for the control and management of Quetiapine (B1663577) EP Impurity P.

The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.eu This guideline is crucial in the early stages of drug development and manufacturing of Quetiapine.

Reporting Threshold: Manufacturers are required to report any impurity present in the drug substance at a level greater than the reporting threshold. ich.org

Identification Threshold: If the level of an impurity exceeds the identification threshold, the manufacturer must identify its chemical structure. ich.org

Qualification Threshold: When an impurity's concentration surpasses the qualification threshold, its safety must be evaluated. ich.org

These thresholds are determined by the maximum daily dose of the drug. The application of these thresholds ensures that any significant impurities, including Impurity P, are thoroughly investigated and controlled.

| ICH Q3A Thresholds | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

This table is based on the general principles of ICH Q3A and may require adjustment based on the specific maximum daily dose of Quetiapine.

While ICH Q3A focuses on the drug substance, ICH Q3B addresses impurities in the finished drug product. europa.eu This guideline is pertinent to Quetiapine EP Impurity P as it can also arise from the degradation of the active pharmaceutical ingredient (API) during the formulation process or throughout the product's shelf life. ich.org

Key considerations under ICH Q3B include:

The identification and control of degradation products observed during stability studies. ich.org

The establishment of acceptance criteria for specified degradation products. gmpinsiders.com

A rationale for not monitoring impurities present in the drug substance if they are not also degradation products. ich.org

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org Any impurity, including this compound, must be assessed for its mutagenic potential.

The M7 guideline outlines a classification system for impurities based on their mutagenic potential:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the API structure.

Class 4: Alerting structure, related to the API structure.

Class 5: No structural alerts, or evidence indicates the impurity is non-mutagenic. europa.eu

If this compound is determined to have mutagenic potential, stringent control measures are required, often involving a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. ich.orgich.org

ICH Q6A provides guidance on the setting of specifications, which are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. europeanpharmaceuticalreview.comich.org For Quetiapine and its impurities, including Impurity P, this guideline requires the establishment of acceptance criteria for specified impurities. ich.org

The specification for Quetiapine will include tests for:

Identification: To confirm the identity of the drug substance.

Assay: To determine the potency of the drug substance.

Impurities: To control the levels of organic, inorganic, and residual solvent impurities. who.int

The acceptance criteria for this compound will be based on data from toxicological studies, clinical trials, and manufacturing process capabilities. who.intyoutube.com

Adherence to Pharmacopoeial Standards (e.g., European Pharmacopoeia) for Quetiapine Impurities

Pharmacopoeias, such as the European Pharmacopoeia (EP), provide legally binding quality standards for medicines and their ingredients. The EP monograph for Quetiapine Fumarate (B1241708) lists known impurities, including their structures and acceptance criteria. sigmaaldrich.com Manufacturers of Quetiapine must demonstrate that their product complies with the requirements of the EP monograph, which includes controlling the levels of specified impurities like Impurity P. The availability of reference standards for Quetiapine impurities, as listed in the EP, is crucial for accurate analytical testing. sigmaaldrich.com

Development of Impurity Control Strategies in Pharmaceutical Manufacturing Processes

A robust impurity control strategy is essential to ensure the consistent quality of Quetiapine. This strategy is developed based on a thorough understanding of the manufacturing process and potential sources of impurities. veeprho.com

Key elements of an impurity control strategy include:

Control of Starting Materials and Reagents: Ensuring the quality of raw materials to prevent the introduction of impurities. veeprho.com

In-Process Controls: Monitoring and controlling critical process parameters to minimize the formation of impurities during synthesis. veeprho.com

Purification Procedures: Implementing effective purification steps to remove impurities from the final drug substance.

Analytical Testing: Utilizing validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify impurities. gmpinsiders.com

Stability Studies: Conducting stability studies to identify potential degradation products and establish appropriate shelf-life and storage conditions. gmpinsiders.com

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are also performed to understand the degradation pathways and identify potential impurities that may not be observed under normal storage conditions. waters.com

| Control Strategy Element | Objective | Example for this compound |

| Starting Material Control | To prevent the introduction of precursors to Impurity P. | Specification and testing of raw materials used in the synthesis of Quetiapine. |

| In-Process Controls | To minimize the formation of Impurity P during the reaction. | Monitoring reaction temperature, time, and reagent stoichiometry. |

| Purification | To remove Impurity P from the final drug substance. | Crystallization or chromatography steps designed to separate Impurity P from Quetiapine. |

| Analytical Methods | To accurately measure the level of Impurity P. | Validated HPLC method specific for the detection and quantification of Quetiapine and its impurities. |

| Stability Testing | To monitor the formation of Impurity P over time. | Analysis of Quetiapine drug substance and product at various time points under different storage conditions. |

By implementing a comprehensive control strategy based on regulatory guidelines and scientific understanding, pharmaceutical manufacturers can ensure that the levels of this compound are consistently maintained below the established safety thresholds, thereby safeguarding patient health.

Future Research Trajectories in Quetiapine Impurity Profiling

Advances in Analytical Technologies for Trace Impurity Detection

The accurate detection and quantification of trace-level impurities are paramount for ensuring the quality of Quetiapine (B1663577). While traditional High-Performance Liquid Chromatography (HPLC) methods have been the cornerstone of pharmaceutical analysis, the future lies in more advanced and sensitive techniques capable of detecting impurities at even lower levels and in complex matrices. pharmtech.com

Future advancements are expected to focus on enhancing the resolution, sensitivity, and speed of analytical methods. Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes sub-2 µm particle columns, offers significant improvements in speed and resolution over conventional HPLC, allowing for the rapid separation of Quetiapine from its impurities. chromatographyonline.com The coupling of UHPLC with advanced mass spectrometry (MS) detectors, such as time-of-flight (TOF) and Orbitrap mass analyzers, provides high-resolution mass data, enabling the confident identification and structural elucidation of unknown impurities even at trace levels. chromatographyonline.comapacsci.com A review of analytical methods for Quetiapine highlights the increasing use of such hyphenated techniques. nih.govresearchgate.net

Another promising avenue is the expanded use of capillary electrophoresis (CE). CE offers high separation efficiency, short analysis times, and minimal solvent consumption, making it a "green" alternative to liquid chromatography. nih.gov Recent studies have demonstrated the potential of CE, particularly when coupled with techniques like field-enhanced sample injection, for the sensitive analysis of Quetiapine and its metabolites. nih.gov Non-aqueous capillary electrophoresis (NACE) has also shown excellent separation of Quetiapine and its derivatives with varying polarities.

The table below summarizes some of the advanced analytical techniques and their potential future applications in Quetiapine impurity profiling.

| Analytical Technique | Principle | Future Applications in Quetiapine Impurity Profiling |

| UHPLC-HRMS (e.g., TOF, Orbitrap) | Combines the high separation power of UHPLC with high-resolution mass spectrometry for accurate mass measurement. | Routine use for the detection and structural elucidation of novel and trace-level degradation products of Quetiapine under various stress conditions. Enhanced sensitivity for genotoxic impurity analysis. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | Development of rapid, green, and high-efficiency methods for routine quality control of Quetiapine, including chiral separations of potential stereoisomeric impurities. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering unique selectivity for both polar and non-polar compounds. | Application in the separation of complex impurity mixtures in Quetiapine that are challenging to resolve by conventional LC methods. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to LC-MS. | Differentiation of isomeric and isobaric impurities of Quetiapine that cannot be resolved by mass spectrometry alone, providing greater confidence in impurity identification. |

Computational Chemistry Approaches to Predict Impurity Formation and Structure

Computational chemistry is poised to play an increasingly significant role in the proactive management of pharmaceutical impurities. By predicting the formation of potential impurities and their toxicological properties in silico, manufacturers can optimize synthetic routes and storage conditions to minimize their occurrence.

Software programs that predict degradation pathways are becoming more sophisticated. acs.orgacs.orgnih.govspringernature.com These tools utilize knowledge-based systems of chemical reactions to forecast the likely degradation products of a drug substance under various stress conditions (e.g., acid, base, oxidation, light). acs.orgacs.orgnih.govspringernature.com For a molecule with a complex structure like Quetiapine, which contains a dibenzothiazepine core, such predictive tools can help to identify potential degradation products, including those that may not have been previously observed experimentally. nih.gov This allows for the targeted development of analytical methods to detect these predicted impurities.

Furthermore, computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the toxicological properties of impurities, including their potential for genotoxicity. frontiersin.orgnih.govnih.gov This is particularly important for impurities present at low levels, where conducting traditional toxicological studies may not be feasible. By flagging potentially toxic impurities early in the development process, resources can be directed towards controlling their levels more stringently.

The table below outlines some computational approaches and their future applications in managing Quetiapine impurities.

| Computational Approach | Principle | Future Applications in Quetiapine Impurity Management |

| Degradation Pathway Prediction Software (e.g., Zeneth) | Uses a knowledge base of chemical reactions to predict the likely degradation products of a molecule under various stress conditions. | Proactive identification of potential degradation products of Quetiapine, guiding the development of stability-indicating analytical methods and the design of more stable formulations. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Relates the chemical structure of a compound to its biological activity or toxicity. | Early-stage screening of potential Quetiapine impurities for genotoxicity and other toxicological endpoints, informing risk assessments and setting appropriate control limits. |

| Molecular Modeling and Quantum Chemistry | Simulates the behavior of molecules at the atomic level to understand reaction mechanisms and predict properties. | Investigation of the formation mechanisms of specific Quetiapine impurities, such as Impurity P, to identify critical process parameters that can be controlled to minimize their formation. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | In silico models that predict the pharmacokinetic and toxicological properties of a compound. | Comprehensive toxicological profiling of Quetiapine impurities to support their qualification and establish safe limits in the final drug product. |

Development of Harmonized Global Standards for Impurity Control

The globalization of the pharmaceutical industry underscores the need for harmonized global standards for impurity control. Differing requirements between pharmacopoeias in various regions can create significant challenges for manufacturers seeking to market their products worldwide. biopharminternational.combiopharminternational.comcasss.org

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has made significant strides in this area with guidelines such as Q3A(R2) for impurities in new drug substances and Q3D(R2) for elemental impurities. researchgate.net However, the harmonization of monographs for specific drug products and their impurities remains an ongoing challenge. biopharminternational.com

Future efforts will likely focus on greater collaboration between global pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), to align their monographs for widely used drugs like Quetiapine. biopharminternational.com This would involve agreeing on a common set of specified impurities, analytical procedures, and acceptance criteria. The adoption of a risk-based approach to impurity control, as advocated by ICH guidelines, will also be crucial. raps.org This involves evaluating the potential toxicity of an impurity and setting limits that are both scientifically sound and protective of patient safety. nih.gov

The development of globally accepted reference standards for impurities, including Quetiapine EP Impurity P, is another critical component of harmonization. Readily available and well-characterized reference standards are essential for the accurate validation of analytical methods and for routine quality control.

The table below highlights key areas for future harmonization efforts related to Quetiapine impurity control.

| Area of Harmonization | Key Objectives | Expected Impact on Quetiapine Quality Control |

| Pharmacopoeial Monographs | Alignment of specified impurities, analytical methods, and acceptance criteria for Quetiapine across major pharmacopoeias. | Streamlined global registration of Quetiapine products and consistent quality standards worldwide. |

| Risk-Based Impurity Qualification | Global consensus on the toxicological assessment and qualification of Quetiapine impurities. | Scientifically justified and harmonized limits for impurities, ensuring patient safety without imposing unnecessary manufacturing burdens. |

| Reference Standards | Increased availability of globally recognized and affordable reference standards for all specified Quetiapine impurities. | Improved accuracy and consistency of analytical testing across different laboratories and regions. |

| Data Sharing and Transparency | Enhanced sharing of information on new and emerging impurities among regulatory agencies and manufacturers. | More rapid identification and control of potential new risks associated with Quetiapine impurities. |

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying Quetiapine EP Impurity P in drug formulations?

Methodological Answer:

this compound (CAS 945668-94-0) is typically characterized using hyphenated chromatographic techniques such as HPLC-UV and LC-MS/MS . For example:

- LC-MS/MS with electrospray ionization (ESI) is effective for structural elucidation, leveraging accurate mass measurements and fragmentation patterns to differentiate Impurity P from other related substances .

- HPLC-UV methods should use EP reference standards for retention time matching and spiking studies to confirm peak identity .

- Method parameters (e.g., column: C18, mobile phase: acetonitrile-phosphate buffer) must be optimized to achieve baseline separation of Impurity P from the active pharmaceutical ingredient (API) and other impurities .

Basic: What synthetic pathways or degradation mechanisms lead to the formation of this compound?

Methodological Answer:

Impurity P is structurally related to quetiapine and may arise from:

- Incomplete purification during API synthesis, such as residual intermediates or side reactions involving the dibenzothiazepine core .

- Oxidative degradation under stress conditions (e.g., exposure to light or peroxides), which can form dimeric or hydroxylated derivatives .

- Process-related impurities introduced via raw materials (e.g., catalysts, solvents) or manufacturing equipment .

To confirm the origin, conduct forced degradation studies under ICH Q1A conditions (heat, light, pH extremes) and track impurity profiles using stability-indicating assays .

Basic: How is the toxicity profile of this compound assessed in preclinical studies?

Methodological Answer:

- Genotoxicity : Use Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays to evaluate mutagenic potential. Nitrosamine-related impurities (e.g., N-nitroso derivatives) require special attention due to carcinogenic risks .

- Elemental impurities : Follow USP <232>/<233> or ICH Q3D guidelines to quantify heavy metals (e.g., Pd, Ni) introduced during synthesis. Inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

- In silico tools : Apply computational toxicology platforms (e.g., Derek Nexus) to predict structural alerts for genotoxicity or endocrine disruption .

Advanced: How can researchers validate a chromatographic method for quantifying this compound at trace levels?

Methodological Answer:

Validation should adhere to ICH Q2(R1) criteria:

- Specificity : Demonstrate resolution from quetiapine and other impurities using spiked samples and stressed degradation studies .

- Sensitivity : Establish a limit of quantification (LOQ) ≤ 0.05% using signal-to-noise ratios (S/N ≥ 10) .

- Linearity : Validate over 50–150% of the target concentration (R² ≥ 0.995) .

- Accuracy : Perform recovery studies (spiked at 80%, 100%, 120%) with ≤ 2% RSD .

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Advanced: How to resolve contradictions between pharmacopeial standards (USP vs. EP) for impurity limits?

Methodological Answer:

- Regulatory alignment : Cross-reference USP-NF, EP, and ICH Q3A/B guidelines. For example, EP may require stricter identification thresholds (0.10% vs. USP’s 0.15%) .

- Risk assessment : Justify specifications using safety data (e.g., PDE calculations for genotoxic impurities) and batch analysis trends .

- Method bridging : If EP and USP methods differ, perform comparative studies to demonstrate equivalence in specificity and accuracy .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying conditions?

Methodological Answer:

- Forced degradation : Expose quetiapine formulations to:

- Real-time stability : Store samples at 25°C/60% RH for 24 months, analyzing impurity profiles at 0, 3, 6, 12, and 24 months .

- Data analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict impurity growth rates and shelf-life .

Advanced: How to address data contradictions in impurity profiling studies (e.g., batch-to-batch variability)?

Methodological Answer:

- Root-cause analysis : Investigate synthesis steps (e.g., reaction temperature, catalyst purity) using design of experiments (DoE) to identify critical process parameters .

- Advanced analytics : Apply NMR spectroscopy to confirm structural consistency and XRD to rule out polymorphism-related discrepancies .

- Statistical tools : Use multivariate analysis (e.g., PCA) to correlate impurity levels with process variables and raw material attributes .

Advanced: What strategies are recommended for synthesizing and characterizing this compound reference standards?

Methodological Answer:

- Custom synthesis : Engage specialized labs to prepare Impurity P via controlled reactions (e.g., oxidative dimerization of quetiapine) .

- Characterization : Validate purity (≥95% by HPLC), identity (1H/13C NMR, HRMS), and crystallinity (DSC/TGA) .

- Cross-validation : Compare retention times and spectral data with EP-certified reference materials (CRS) to ensure compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.